4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
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Overview
Description
The compound “4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, an oxadiazole ring, a dimethylphenyl group, and a phthalazinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several aromatic rings and heteroatoms. The presence of nitrogen in the oxadiazole and phthalazinone rings, as well as the bromine atom on the phenyl ring, would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the presence of the bromine atom, which is quite electronegative and could influence the compound’s polarity and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis and biological activities of compounds related to 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one. These include the synthesis of various phthalazine derivatives and their evaluation for anti-inflammatory, antimicrobial, and antiviral activities. Key findings are:
Anti-inflammatory Properties : Synthesized phthalazine derivatives, including compounds structurally related to the target molecule, have demonstrated notable anti-inflammatory activities, comparable to indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).
Antimicrobial Activity : Several derivatives have been tested for their antimicrobial properties. New 1,3,4-oxadiazolo-, and 1,2,4-triazolo-phthalazine derivatives have shown significant antimicrobial activities against various bacteria and fungi strains (El-Hashash et al., 2012), (Sridhara et al., 2010), (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities : The N-Mannich bases of 1,3,4-oxadiazole derivatives have been evaluated for their anti-proliferative activities against various cancer cell lines, showing promising results (Al-Wahaibi et al., 2021).
Antiviral Potential : Some derivatives have been tested for anti-avian influenza virus activity, revealing promising antiviral activity against the H5N1 virus (Flefel et al., 2012).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical characterization of these compounds:
Synthesis and Characterization : The synthesis process involves various reactions and characterizations, like IR, NMR, and elemental analysis, providing a comprehensive understanding of their chemical structures (Mahmoud et al., 2012).
Structural Analysis : Detailed structural analysis through techniques like X-ray crystallography has been conducted to understand the molecular and crystal structures of these compounds (Fun et al., 2011).
Novel Applications
In addition to the above, novel applications and synthetic routes are continuously being explored:
- New Decorable Core Skeleton for Drug Design : The 2-phenylphthalazin-1(2H)-one scaffold, a related structure, has been identified as a new core skeleton for the design of human A3 adenosine receptor antagonists, demonstrating the potential of these compounds in novel drug design (Poli et al., 2011).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s impossible to predict the mechanism of action for this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLAEWYECSGKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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